![molecular formula C11H20N2O4S B2675253 tert-Butyl (2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate CAS No. 2168850-61-9](/img/structure/B2675253.png)

tert-Butyl (2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate

カタログ番号:

B2675253

CAS番号:

2168850-61-9

分子量:

276.35

InChIキー:

NKBCTFGSLFHNBU-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of tert-butyl carbamate. Carbamates are organic compounds derived from carbamic acid and are often used in a variety of applications, including as pesticides and pharmaceuticals .

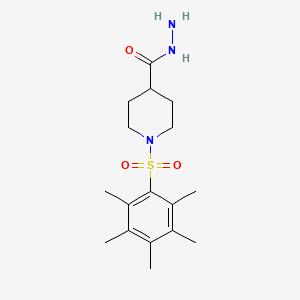

Synthesis Analysis

While specific synthesis methods for this compound were not found, tert-butyl carbamates can generally be synthesized through the reaction of an amine with tert-butyl chloroformate .Molecular Structure Analysis

The compound likely contains a tetrahydrothieno[3,4-c]pyrrole ring, which is a type of heterocyclic compound. Heterocyclic compounds contain at least one atom other than carbon within the ring structure and are often found in a wide range of useful compounds, including pharmaceuticals and agrochemicals .科学的研究の応用

Reactivity and Derivative Formation

- tert-Butyl 2-allyl- and N-allyl-3-thienylcarbamates have been used to prepare thieno[3,2-b]pyrroles and dihydrothieno[3,2-b]pyrroles through Pd-catalyzed cyclization and radical routes, leading to various derivative formations (Brugier, Outurquin, & Paulmier, 2001).

Conducting Polymer Synthesis

- A new electroactive monomer, incorporating tert-butyl groups and synthesized through a multi-step process, has been used in the creation of conducting polymers with high thermal stability and notable electrochromic properties (Koyuncu et al., 2009).

Formation of Unstable Compounds

- tert-Butyl carbamates have been employed in flash vacuum pyrolysis to generate unstable compounds like 3-hydroxy-1H-pyrrole, showcasing their utility in producing transient chemical species (Hill et al., 2009).

Crystal Structure Analysis

- The crystal structure of compounds like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate shows the formation of intricate hydrogen and halogen bonds, contributing to the understanding of molecular interactions in crystallography (Baillargeon et al., 2017).

Diastereomer Synthesis

- Synthesis and separation of diastereomers of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate highlight the compound's role in stereochemical studies (Liu et al., 2012).

Electrophilic Phosphanylation

- The compound has been used in the phosphanylation of 1-tert-butyl-1H-pyrrole, facilitating the synthesis of pyrrole-derived diphosphanes important in coordination chemistry and catalysis (Smaliy et al., 2016).

Diels-Alder Reaction Utilization

- New building blocks like 3,5-dihydro-1H-thieno[3,4-c]pyrrole 2,2-dioxides, prepared from tert-butyl derivatives, have been used in Diels-Alder reactions, demonstrating versatility in organic synthesis (Ando et al., 1995).

Study of Molecular Interactions

- The study of crystals like 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one aids in understanding the planarity and molecular interactions in substituted pyrrole rings (Dazie et al., 2017).

Generation of Reactive Species

- The generation and trapping reactions of tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole showcase the production of highly reactive and strained cyclic cumulenes (Liu et al., 1999).

Thin Film Fabrication

- The compound has been involved in the synthesis of π-conjugated cores with thermally cleavable solubilizing groups, influencing the morphology and crystallinity of the final compound in thin film fabrication (Salammal et al., 2014).

Palladium-Catalyzed Reactions

- In palladium-catalyzed reactions, tert-butyl carbamate has been utilized to form desired compounds, demonstrating its role in facilitating cross-coupling reactions (Qin et al., 2010).

作用機序

将来の方向性

特性

IUPAC Name |

tert-butyl N-(2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrol-3a-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4S/c1-10(2,3)17-9(14)13-11-6-12-4-8(11)5-18(15,16)7-11/h8,12H,4-7H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBCTFGSLFHNBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CNCC1CS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-di...

Cat. No.: B2675171

CAS No.: 1358584-38-9

4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][...

Cat. No.: B2675172

CAS No.: 922132-03-4

2-[(oxan-4-yl)methoxy]-N-[4-(pyridin-3-yl)-1,3-thiazol-...

Cat. No.: B2675173

CAS No.: 2034270-84-1

4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1-ethylpyr...

Cat. No.: B2675174

CAS No.: 2111907-18-5

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2675171.png)

![4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2675172.png)

![2-[(oxan-4-yl)methoxy]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2675173.png)

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1-ethylpyrazol-4-yl)morpholine](/img/structure/B2675174.png)

![3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B2675178.png)

![3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2675179.png)

![2-[(4,4-Difluorocyclohexyl)oxy]pyrimidine](/img/structure/B2675181.png)

![2-Amino-2-[3-[2-(difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2675187.png)

![5-chloro-2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2675189.png)